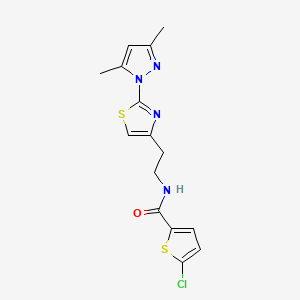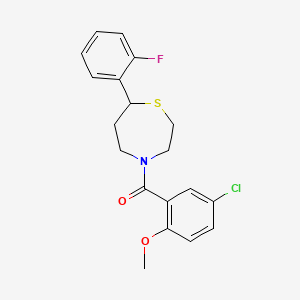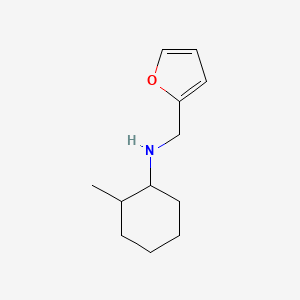
N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine (FMMC) is an organic compound with a molecular formula of C11H19N. It belongs to the class of heterocyclic compounds and is a derivative of amine. It is a colorless liquid that is soluble in organic solvents and has a low boiling point. FMMC is used in various scientific research applications due to its ability to form stable complexes with metals and its ability to act as a catalyst in certain reactions.
Applications De Recherche Scientifique
1. Polymer-Supported Quenching Reagents
N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine finds application in the field of polymer-supported quenching reagents. It has been used in the preparation of polymeric reagents for quenching excess reactants and removing known impurities from crude reaction products in parallel syntheses of various compounds. This technique is especially useful in combinatorial chemistry, allowing rapid and efficient purification of products obtained via solution-phase syntheses (R. J. C. and J. C. Hodges, 1997).
2. Aromatic and Heterocyclic Amine Metabolism
This compound is also significant in studying the metabolism of aromatic and heterocyclic amines, which are known to be environmental chemicals causing bladder cancer. Research has focused on understanding the metabolic processes involved in the carcinogenic effects of these chemicals, utilizing similar compounds as model substances (M. Mattammal, V. Lakshmi, T. Zenser, B. Davis, 1990).
3. Synthesis of Homoallylamines and α-Aminonitriles
N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine is involved in the synthesis of diverse N-aryl-N-[1-furyl(thienyl)but-3-enyl]amines (homoallylamines) and α-aminonitriles. These compounds have been synthesized using indium-mediated reactions and are characterized by various spectroscopic methods, indicating their potential in the development of new chemical entities (L. Méndez, V. Kouznetsov, 2008).
4. Synthesis of Antifungal Agents
Research on the synthesis and evaluation of homoallylamines and related derivatives as antifungal agents has been conducted. Compounds like N-(4-bromophenyl)-N-(2-furylmethyl)amine have shown remarkable antifungal activity, highlighting the importance of this chemical in pharmaceutical research (F. Suvire, M. Sortino, V. Kouznetsov, Leonor Y Vargas M, S. Zacchino, Uriel Mora Cruz, R. Enriz, 2006).
5. Catalytic Activity in Organic Synthesis
The compound has been utilized in studying catalytic activities in organic synthesis. For instance, its derivatives have been involved in asymmetric deprotonation processes and have been used as ligands in transition metal-based catalysts for various organic reactions, demonstrating its relevance in catalytic chemistry (Shengde Wu, Steven P. Lee, P. Beak, 1996).
6. Crystal Structure Studies
Studies on the crystal structure of N-(furylmethyl)propan-2-aminium salts, products of interaction between maleic acid and N-R-furfurylamines, have been conducted. This research aids in understanding the reactivity of these compounds in [4 + 2] cycloaddition reactions, thereby contributing to the field of crystallography and molecular structure analysis (E. A. Kvyatkovskaya, V. Zaytsev, F. Zubkov, P. Dorovatovskii, Y. Zubavichus, V. Khrustalev, 2017).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-5-2-3-7-12(10)13-9-11-6-4-8-14-11/h4,6,8,10,12-13H,2-3,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHGOQKKOCVQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-N-(2-methylcyclohexyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B2758697.png)
![Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate](/img/structure/B2758698.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2758700.png)
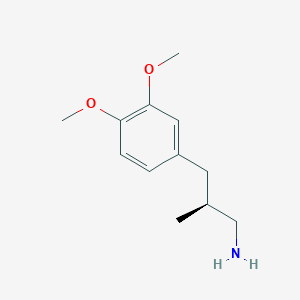
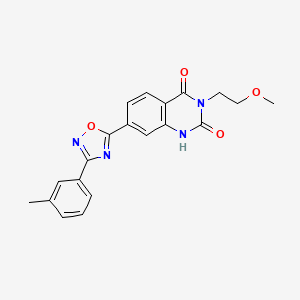
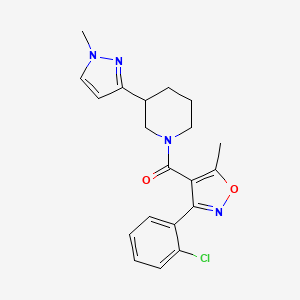
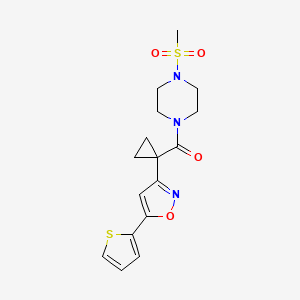


![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2758710.png)

